molecular formula C22H27N5O B5059940 3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide

Cat. No.: B5059940
M. Wt: 377.5 g/mol
InChI Key: MTTNAKRPBMMKGB-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized to introduce the piperazine and pyridine groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole core and have shown potential as non-competitive α-glucosidase inhibitors.

    2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds also feature the indole core and are synthesized under catalyst-free conditions.

Uniqueness

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-26-11-13-27(14-12-26)22-18(5-4-10-23-22)16-25-21(28)9-8-17-15-24-20-7-3-2-6-19(17)20/h2-7,10,15,24H,8-9,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNAKRPBMMKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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